

# Ibrexafungerp vs fluconazole efficacy in vulvovaginal candidiasis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

Get Quote

## Drug Comparison at a Glance

The table below summarizes the core differences between **ibrexafungerp** and fluconazole based on the information available.

| Feature                                | Ibrexafungerp                                                                                                        | Fluconazole                                                                             |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Drug Class                             | First-in-class triterpenoid [1]                                                                                      | Azole [1]                                                                               |
| Mechanism of Action                    | Inhibits <b>glucan synthase</b> (enzyme for fungal cell wall synthesis), targets <b>Rho1p regulatory subunit</b> [1] | Inhibits <b>ergosterol biosynthesis</b> (key component of fungal cell membrane) [1] [2] |
| Primary Effect                         | Fungicidal [1]                                                                                                       | Fungistatic [1]                                                                         |
| Indications                            | Treatment of VVC & reduction of recurrent VVC (RVVC) incidence [1]                                                   | Treatment of VVC [3]                                                                    |
| Standard VVC Dosage                    | 300 mg twice daily for 1 day (total dose: 600 mg) [1] [4]                                                            | Single 150 mg dose [1]                                                                  |
| Efficacy against Fluconazole-resistant | Shows <i>in vitro</i> activity [1] [4]                                                                               | Not effective [5]                                                                       |

| Feature                   | Ibrexafungerp                                                                    | Fluconazole                                                    |
|---------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------|
| Strains                   |                                                                                  |                                                                |
| Common Adverse Effects    | Gastrointestinal (nausea, diarrhea, abdominal pain), dizziness, headache [1] [4] | Gastrointestinal effects, hepatotoxicity, QTc prolongation [1] |
| Pregnancy Use             | Contraindicated [4]                                                              | Can be used with caution [1]                                   |
| Approximate Cost (Course) | ~\$520 [4]                                                                       | ~\$10-\$14 (generic) [1] [4]                                   |

## Efficacy Data from Clinical Trials

Clinical trials show that **ibrexafungerp** is an effective treatment for VVC, with a potential longer-lasting effect than fluconazole in some studies.

- **Phase 2 Randomized Trial:** This study directly compared oral **ibrexafungerp** (300 mg twice daily for one day) with a single 150 mg dose of oral fluconazole [6] [7].
  - **Day 10 (Test-of-Cure):** The clinical cure rate for **ibrexafungerp** was **51.9%** versus **58.3% for fluconazole** [6].
  - **Day 25:** A higher percentage of patients receiving **ibrexafungerp** had no signs or symptoms (**70.4%**) compared to those receiving fluconazole (**50.0%**). Patients in the **ibrexafungerp** group also required significantly less rescue medication (3.7% vs. 29.2%) [6] [7].
- **Phase 3 Trials (vs. Placebo):** In two pivotal Phase 3 trials, **approximately 57%** of patients treated with **ibrexafungerp** achieved a complete clinical cure 8-14 days after treatment, compared to **about 36%** of patients who received a placebo [4].
- **Recurrent VVC (RVVC):** A Phase 3 trial demonstrated that monthly **ibrexafungerp** as maintenance therapy was effective. After 24 weeks, **70.8%** of the **ibrexafungerp** group had no mycologically proven recurrence, compared to **58.5%** of the placebo group [8].

## Mechanism of Action Workflow

The following diagram illustrates the distinct antifungal mechanisms of **ibrexafungerp** and fluconazole on a *Candida* cell.



[Click to download full resolution via product page](#)

## Key Insights for Professionals

- **A New Option for Resistant Infections:** **Ibrexafungerp**'s unique cell-wall targeting mechanism and activity against azole-resistant strains (e.g., *C. krusei* and *C. glabrata*) *in vitro* make it a valuable tool for treating VVC cases that do not respond to fluconazole [1] [4]. This is critical given the rising prevalence of fluconazole resistance, as noted in a 2025 study where all isolated *Candida* spp. were resistant to the drug [5].
- **Real-World Use Patterns:** Claims data from the US (2021-2023) indicates that in clinical practice, **ibrexafungerp** is primarily used as a subsequent-line therapy. The vast majority (84.7%) of patients prescribed **ibrexafungerp** had previously been treated with fluconazole or topical antifungals [9].
- **Safety and Tolerability:** **Ibrexafungerp** is generally well-tolerated. The most common side effects are gastrointestinal and are typically mild, with low discontinuation rates in clinical trials (<1%) [1] [4]. However, it is **contraindicated in pregnancy** due to teratogenicity observed in animal studies [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
2. Ibrexafungerp for the treatment of vulvovaginal candidiasis [sciencedirect.com]
3. The efficacy and safety of current treatment of vulvovaginal ... [pubmed.ncbi.nlm.nih.gov]
4. Ibrexafungerp (Brexafemme) for the Treatment of ... [aafp.org]
5. Fluconazole-resistant vulvovaginal candidiasis in reproductive ... [pmc.ncbi.nlm.nih.gov]
6. Phase 2 Randomized Study of Oral Ibrexafungerp Versus ... [pubmed.ncbi.nlm.nih.gov]
7. Ibrexafungerp vs fluconazole for vulvovaginal candidiasis [contemporaryobgyn.net]
8. A phase 3, multicenter, randomized, placebo-controlled ... [pubmed.ncbi.nlm.nih.gov]
9. Real-World Ibrexafungerp Use Patterns Among Patients ... [link.springer.com]

To cite this document: Smolecule. [Ibrexafungerp vs fluconazole efficacy in vulvovaginal candidiasis]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b535634#ibrexafungerp-vs-fluconazole-efficacy-in-vulvovaginal-candidiasis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)